2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic chemistry techniques and reagents, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA
Reducing Agents: Sodium borohydride
Nucleophiles: Trimethylsilyl cyanide (TMSCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Janus kinase 2 (JAK2), which plays a role in cell growth and proliferation . This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A vascular endothelial growth factor receptor inhibitor with a similar pyrimidine structure.
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Uniqueness
2-Methyl-5-((4-(methylamino)pyrimidin-2-yl)amino)benzenesulfonamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique therapeutic effects and applications in various scientific fields .
Properties
Molecular Formula |
C12H15N5O2S |
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Molecular Weight |
293.35 g/mol |
IUPAC Name |
2-methyl-5-[[4-(methylamino)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C12H15N5O2S/c1-8-3-4-9(7-10(8)20(13,18)19)16-12-15-6-5-11(14-2)17-12/h3-7H,1-2H3,(H2,13,18,19)(H2,14,15,16,17) |
InChI Key |
QQXZFTYKLCKHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC)S(=O)(=O)N |
Origin of Product |
United States |
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